molecular formula C8H10BrN3O3 B189670 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine CAS No. 148214-54-4

4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine

Cat. No. B189670
M. Wt: 276.09 g/mol
InChI Key: MIJQZPWDRPMPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine, also known as ABDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABDM is a pyrimidine derivative that exhibits remarkable biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and infections. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been reported to have a synergistic effect when used in combination with other anti-cancer drugs, indicating its potential as a chemotherapeutic agent.

Mechanism Of Action

The mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation and immune responses.

Biochemical And Physiological Effects

4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Moreover, 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its broad-spectrum anti-cancer activity, which makes it a potential candidate for the treatment of a variety of cancer types. 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine has also been found to exhibit low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential side effects.

Future Directions

There are several future directions for the research and development of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. Another direction is the evaluation of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine in pre-clinical and clinical studies to determine its safety and efficacy as a therapeutic agent. Moreover, further studies are needed to fully understand the mechanism of action of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine and its potential applications in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine involves the reaction of 5-bromo-2,6-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to produce 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine. The yield of 4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.

properties

CAS RN

148214-54-4

Product Name

4-Acetylamino-5-bromo-2,6-dimethoxypyrimidine

Molecular Formula

C8H10BrN3O3

Molecular Weight

276.09 g/mol

IUPAC Name

N-(5-bromo-2,6-dimethoxypyrimidin-4-yl)acetamide

InChI

InChI=1S/C8H10BrN3O3/c1-4(13)10-6-5(9)7(14-2)12-8(11-6)15-3/h1-3H3,(H,10,11,12,13)

InChI Key

MIJQZPWDRPMPIN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br

Canonical SMILES

CC(=O)NC1=C(C(=NC(=N1)OC)OC)Br

synonyms

4-acetylamino-5-bromo-2,6-dimethoxypyrimidine

Origin of Product

United States

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